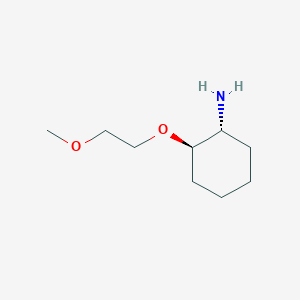
2-Nitro Iso-apiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro Iso-apiole: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol . It is also known by its systematic name (Z)-4,7-Dimethoxy-5-(2-nitroprop-1-en-1-yl)benzo[d][1,3]dioxole . This compound is primarily used as a reagent in research settings.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitro Iso-apiole can be synthesized through various methods, including the nitration of aromatic compounds. One common method involves the nitration of iso-apiole using a mixture of nitric acid and sulfuric acid . The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Nitro Iso-apiole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: Formation of 2-Amino Iso-apiole.
Oxidation: Formation of various oxidized derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-Nitro Iso-apiole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Nitro Iso-apiole involves its interaction with biological molecules. The nitro group can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, leading to the antimicrobial and antiparasitic effects observed with this compound . The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative damage .
類似化合物との比較
Nitrobenzene: An aromatic nitro compound with similar chemical properties.
2-Nitropropane: An aliphatic nitro compound used in various industrial applications.
4-Nitroaniline: An aromatic nitro compound used in dye synthesis.
Uniqueness: 2-Nitro Iso-apiole is unique due to its specific structure, which includes a methylenedioxy group and a nitroprop-1-en-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C12H13NO6 |
|---|---|
分子量 |
267.23 g/mol |
IUPAC名 |
4,7-dimethoxy-5-[(Z)-2-nitroprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4- |
InChIキー |
WQRDYLOJWQMEFW-DAXSKMNVSA-N |
異性体SMILES |
C/C(=C/C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)






![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

